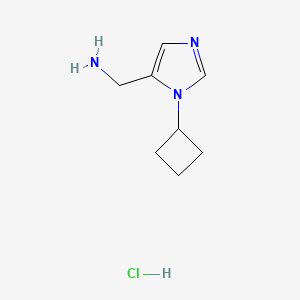

(1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

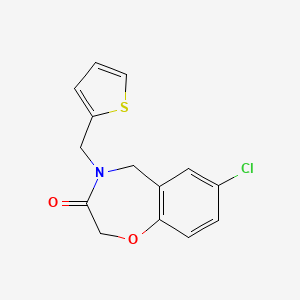

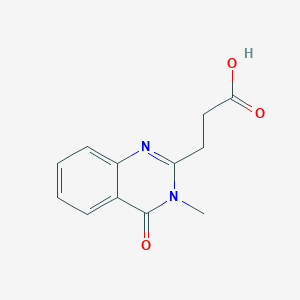

Molecular Structure Analysis

The molecular structure of “(1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride” consists of a cyclobutyl group attached to an imidazole ring, which is further connected to a methanamine group.Physical And Chemical Properties Analysis

“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

A novel one-pot multicomponent reaction synthesizes substituted imidazopyrazines, demonstrating the nucleophilicity of the nitrogen atom of imidazoles. This method is robust, employing various isocyanides, aldehydes, and amine components, showcasing the compound's potential in creating imidazopyrazine derivatives with excellent yields (Galli et al., 2019).

Coordination Chemistry and Biological Applications

The compound serves as a precursor in the synthesis of zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, demonstrating significant antibacterial, antifungal, and antitumor activities. These metal complexes exhibit varied biological activities, suggesting potential applications in medicinal chemistry and bioassay studies against mosquito larvae (Al‐Hakimi et al., 2020).

Organic Synthesis Methodology

A new, efficient synthesis route for imidazo[1,5-a]pyridine derivatives from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine showcases the compound's utility in organic synthesis, providing good yields and confirming structures via single crystal X-ray methods. This signifies its role in the development of novel organic compounds (Mihorianu et al., 2010).

Pharmaceutical Research

(1-Methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes have been studied for their cytotoxic effect on human carcinoma cell lines, offering insights into potential therapeutic applications. These studies reveal a significant cytotoxic activity in cancer cells, interacting with nuclear DNA and inducing p53 and p21(Waf) expression, comparable to cisplatin in certain cell lines (Ferri et al., 2013).

Corrosion Inhibition

Amino acid compounds derived from the structure have been evaluated as corrosion inhibitors for steel in acidic solutions, demonstrating their effectiveness through potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) techniques. This research indicates potential applications in materials science for protecting metals against corrosion (Yadav et al., 2015).

Wirkmechanismus

The mechanism of action for “(1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride” is not specified in the available resources. The mechanism of action for a compound typically depends on its intended use, which is not provided for this compound.

Eigenschaften

IUPAC Name |

(3-cyclobutylimidazol-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c9-4-8-5-10-6-11(8)7-2-1-3-7;/h5-7H,1-4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDIWJUMMHUCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=NC=C2CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2774658.png)

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2774674.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2774675.png)

![Tert-butyl 3-sulfanyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2774677.png)